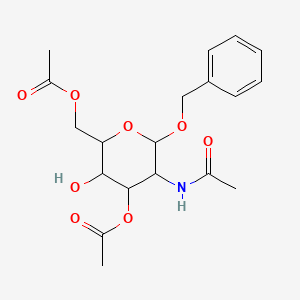
2,2-Difluoroethyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoroethyl formate is an organic compound with the molecular formula C3H4F2O2. It is a formate ester derived from 2,2-difluoroethanol and formic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Difluoroethyl formate can be synthesized through the reaction of 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid in a suitable solvent. The reaction proceeds as follows: [ \text{CF}_2\text{HCH}_2\text{Cl} + \text{HCOONa} \rightarrow \text{CF}_2\text{HCH}_2\text{OCHO} + \text{NaCl} ] This reaction typically requires controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoroethyl formate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2,2-difluoroethanol and formic acid.
Reduction: It can be reduced to yield 2,2-difluoroethanol.
Substitution: The formate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols can be used.
Major Products:
Hydrolysis: 2,2-Difluoroethanol and formic acid.
Reduction: 2,2-Difluoroethanol.
Substitution: Depending on the nucleophile, products can include 2,2-difluoroethyl derivatives.
Applications De Recherche Scientifique
2,2-Difluoroethyl formate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for the formylation of alcohols, amines, and N-hydroxylamines.
Medicinal Chemistry: The 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor, making it useful in drug design to improve the physicochemical properties of drug compounds.
Materials Science: Fluorinated compounds like this compound are used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2,2-difluoroethyl formate exerts its effects involves its ability to act as a formylating agent. The compound can transfer its formyl group to nucleophiles such as alcohols, amines, and N-hydroxylamines. This process often involves the formation of a hypervalent iodine intermediate, which facilitates the transfer of the formyl group .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethyl formate: Similar in structure but contains an additional fluorine atom.
2,2-Difluoroethyl acetate: Similar in structure but with an acetate group instead of a formate group.
Uniqueness: 2,2-Difluoroethyl formate is unique due to its specific reactivity and the presence of two fluorine atoms, which impart distinct chemical properties.
Propriétés
Numéro CAS |
1137875-58-1 |
|---|---|
Formule moléculaire |
C3H4F2O2 |
Poids moléculaire |
110.06 g/mol |
Nom IUPAC |
2,2-difluoroethyl formate |
InChI |
InChI=1S/C3H4F2O2/c4-3(5)1-7-2-6/h2-3H,1H2 |
Clé InChI |
VAXZXQURAFVHFF-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


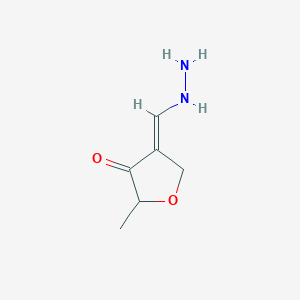
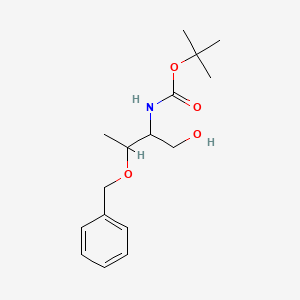
![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)

![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
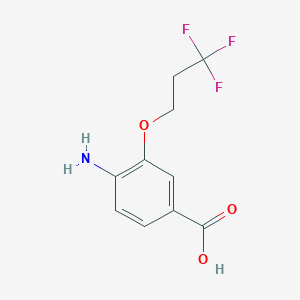
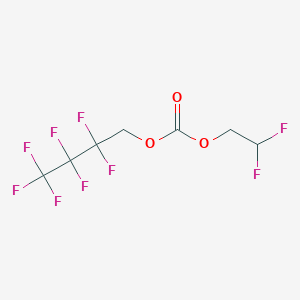

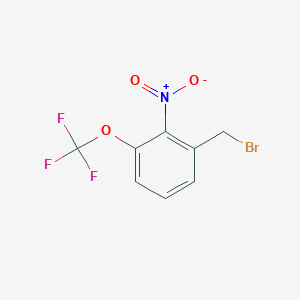
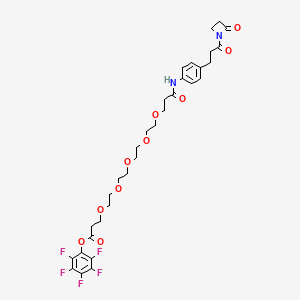

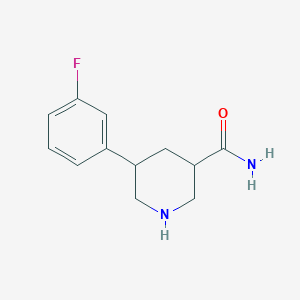
![Ethanimidamide, 2-chloro-N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B12086845.png)
